molecular formula C15H15NO2S B15201662 5-[4-(Methylsulfonyl)phenyl]indoline CAS No. 893736-30-6

5-[4-(Methylsulfonyl)phenyl]indoline

Cat. No.: B15201662
CAS No.: 893736-30-6
M. Wt: 273.4 g/mol
InChI Key: RNCPRPDEKXTBAA-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]indoline is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an indoline structure. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfonyl)phenyl]indoline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfonyl)phenyl]indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Methylsulfonyl)phenyl]indoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]indoline involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The methylsulfonyl group enhances the compound’s solubility and bioavailability, making it more effective in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

5-[4-(Methylsulfonyl)phenyl]indoline stands out due to its unique combination of the indole ring and the methylsulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

893736-30-6

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3

InChI Key

RNCPRPDEKXTBAA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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